8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a sulfonylated isoleucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromene core through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The sulfonylated isoleucine moiety is then introduced through a series of coupling reactions under specific conditions to ensure the desired stereochemistry and functional group compatibility .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels–Alder reaction and automated systems for the coupling steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromene core can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the benzo[c]chromene core or the sulfonyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .
Scientific Research Applications
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzo[c]chromene core can intercalate with DNA or bind to specific proteins, while the sulfonylated isoleucine moiety can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid with potential therapeutic applications.
2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: Another derivative of benzo[c]chromene with different functional groups.
Uniqueness
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate is unique due to its combination of a benzo[c]chromene core with a sulfonylated isoleucine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H27NO7S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C27H27NO7S/c1-5-17(3)25(28-36(31,32)20-10-6-16(2)7-11-20)27(30)34-19-9-13-22-21-12-8-18(33-4)14-23(21)26(29)35-24(22)15-19/h6-15,17,25,28H,5H2,1-4H3/t17-,25+/m1/s1 |
InChI Key |
KZJDIHYBFQCOAJ-NSYGIPOTSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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